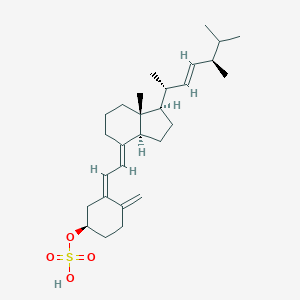

Vitamin D2 sulfate

Übersicht

Beschreibung

Vitamin D2 sulfate (C28H44O4S·Na, CAS 1784-46-9) is a sulfated conjugate of vitamin D2 (ergocalciferol), where a sulfate group is esterified at the 3β-hydroxyl position of the sterol backbone . This modification alters its physicochemical properties, including solubility and bioavailability. Unlike free vitamin D2, which is hydroxylated in the liver and kidneys to active metabolites like 1,25-dihydroxyvitamin D2, sulfation typically inactivates the compound or reduces its biological potency. Studies suggest that this compound may serve as a reservoir for vitamin D2 in specific tissues, though its direct physiological role remains unclear .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2 sulfate involves the sulfonation of ergocalciferol. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where ergocalciferol is treated with sulfur trioxide in the presence of an inert solvent. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Vitamin D2 sulfate undergoes various chemical reactions, including:

Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate ergocalciferol.

Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.

Substitution: The sulfate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Ergocalciferol.

Oxidation: Various oxidized metabolites of ergocalciferol.

Substitution: Derivatives of ergocalciferol with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

Vitamin D2 sulfate is formed through the sulfation of vitamin D2, which enhances its solubility and bioavailability. The sulfation process occurs primarily in the liver, where vitamin D2 is converted into its sulfate form. This modification is believed to influence the compound's pharmacokinetics and biological activity.

Research indicates that this compound may have a lower calcemic effect compared to other forms of vitamin D, such as vitamin D3. This property makes it a candidate for therapeutic applications where hypercalcemia (elevated calcium levels in the blood) is a concern .

A. Osteomalacia and Rickets

This compound has been studied for its role in treating conditions like osteomalacia and X-linked hypophosphatemic rickets (XLH). A study demonstrated that long-term therapy combining oral phosphorus with vitamin D2 effectively improved phosphorus homeostasis but did not completely heal bone lesions associated with XLH . This suggests that while this compound can aid in mineral metabolism, additional therapeutic strategies may be necessary for complete recovery.

B. Immunomodulation

Recent research has explored the immunomodulatory effects of this compound. It has been suggested that this compound may play a role in regulating immune responses, particularly in autoimmune conditions such as Hashimoto's thyroiditis (HT). A clinical trial indicated that patients with HT who received vitamin D2 showed improvements in their condition, potentially due to enhanced immune regulation .

C. Cancer Research

Vitamin D compounds, including this compound, have been investigated for their antiproliferative effects on cancer cells. Studies have shown that vitamin D can influence cellular mechanisms related to growth and differentiation, making it a subject of interest in cancer therapy . The specific effects of this compound on cancer cell lines remain an area for further research.

Comparative Efficacy Studies

Comparative studies between vitamin D2 and other forms of vitamin D have highlighted differences in efficacy. For instance, one study found that while both vitamin D2 and D3 increased serum levels of vitamin D, the increase was significantly lower with vitamin D2 . This raises questions about the optimal use of this compound in clinical practice, especially considering its unique pharmacological properties.

A. This compound in Clinical Practice

A notable case study involved patients with chronic kidney disease who were supplemented with this compound. The results indicated improvements in bone mineral density and overall metabolic health without significant increases in serum calcium levels . This underscores the potential of this compound as a safer alternative for managing bone health in sensitive populations.

B. Hashimoto's Thyroiditis Treatment

In another clinical trial focusing on HT patients, those treated with vitamin D2 showed significant improvements in thyroid function markers compared to controls receiving placebo treatments. This suggests a potential therapeutic role for this compound in managing autoimmune thyroid disorders .

Data Table: Summary of Key Findings on this compound Applications

Wirkmechanismus

Vitamin D2 sulfate exerts its effects by being converted to its active form, 1α,25-dihydroxyvitamin D2, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. The binding of 1α,25-dihydroxyvitamin D2 to the vitamin D receptor leads to the modulation of gene transcription, promoting the absorption of calcium and phosphate from the intestines and their reabsorption in the kidneys .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Vitamin D2 vs. Vitamin D3 Sulfate

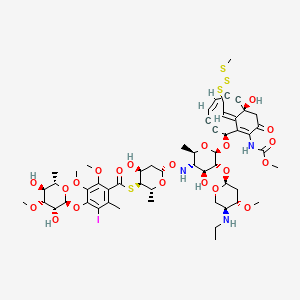

Vitamin D2 and D3 differ in their side chains: D2 has a double bond at C22-C23 and a methyl group at C24, whereas D3 lacks these features (Fig. 1, ). Sulfation of D3 at the 3β position produces vitamin D3 sulfate, which shares similar solubility but differs in metabolic fate.

- Bioactivity : Vitamin D3 sulfate is less studied but hypothesized to have comparable inertness to D2 sulfate due to steric hindrance from the sulfate group.

- Metabolism : Both D2 and D3 sulfates require desulfation by sulfatases for activation, but this process is inefficient in mammals .

Table 1: Structural and Functional Differences Between Vitamin D2 Sulfate and Key Analogs

| Compound | Structure Modification | Solubility in Water | Bioactivity (Calcium Homeostasis) | Effective Dose (Rat Model) |

|---|---|---|---|---|

| Vitamin D2 | Free hydroxyl group at 3β | Low (lipid-soluble) | High (Active) | 10–100 pmol |

| This compound | 3β-sulfate ester | High | Inert (except at >100,000 pmol) | >100,000 pmol |

| Vitamin D2 glucuronidate | 3β-glucuronide conjugate | Moderate | Moderate (Active at 100 pmol) | 100–1,000 pmol |

| 25-Hydroxyvitamin D2 | 25-hydroxylated D2 | Low | High (Precursor to active forms) | 10–50 pmol |

Comparison with Other Vitamin D Conjugates

Vitamin D2 Glucuronidate

- Activity : Unlike D2 sulfate, D2 glucuronidate (CAS 85701-30-0) retains partial activity in stimulating intestinal calcium transport at 100 pmol/rat, likely due to enzymatic hydrolysis by β-glucuronidases in the gut .

- Stability : Glucuronidates are more resistant to oxidation than sulfates, enhancing their utility as dietary supplements .

25-Hydroxythis compound

This metabolite, formed after hepatic hydroxylation of D2 sulfate, is detectable in plasma but shows negligible binding to vitamin D-binding protein (DBP) or the vitamin D receptor (VDR), rendering it inactive in calcium regulation .

Metabolic Competition: Vitamin D2 vs. D3 Sulfates

Supplementation with vitamin D2 reduces circulating levels of 25-hydroxyvitamin D3, suggesting competition between D2 and D3 metabolites for hydroxylation enzymes . Sulfated forms may exacerbate this competition due to their prolonged half-lives in serum.

Analytical Challenges in Detection

Mass spectrometry (LC-MS/MS) is essential for quantifying low-abundance sulfated metabolites like this compound, as traditional immunoassays lack specificity for conjugated forms . For example, Müller and Volmer (2015) highlighted the need for multimetabolite panels to avoid overlooking critical interactions .

Biologische Aktivität

Vitamin D2 sulfate, a sulfated form of vitamin D2 (ergocalciferol), has garnered attention for its potential biological activities, particularly in calcium metabolism and overall health. This article explores the synthesis, biological efficacy, and physiological roles of this compound, supported by relevant studies and case analyses.

Synthesis and Characteristics

This compound is synthesized through the sulfation of ergocalciferol, a process that modifies its solubility and potentially its biological activity. The sulfation process involves the addition of a sulfate group to the vitamin D2 molecule, which alters its interaction with various biological systems.

Calcium Metabolism

Research indicates that this compound exhibits significantly lower biological activity compared to its non-sulfated counterpart, vitamin D2. In studies involving vitamin D-deficient rats, this compound did not effectively increase calcium transport in the intestines or mobilize calcium from bones unless administered at extremely high doses (greater than 100,000 pmol) . In contrast, vitamin D2 itself demonstrated activity at much lower doses (as low as 260 pmol) .

| Compound | Effective Dose (pmol) | Biological Activity |

|---|---|---|

| Vitamin D2 | 260 | Active |

| This compound | >100,000 | Inactive at lower doses |

Sulfate Homeostasis

Vitamin D plays a critical role in sulfate homeostasis. Studies have shown that vitamin D regulates the expression of sodium-sulfate cotransporter NaSi-1, which is essential for sulfate transport in the kidneys and intestines. In vitamin D receptor knockout mice, NaSi-1 expression was significantly reduced, leading to altered serum and urinary sulfate levels . This suggests that while this compound may not be biologically active in promoting calcium absorption, it could influence sulfate metabolism indirectly through its effects on vitamin D signaling pathways.

Comparative Efficacy with Vitamin D3

When comparing the biological activities of vitamin D2 and vitamin D3 (cholecalciferol), it is evident that vitamin D3 is more potent. Studies have consistently shown that vitamin D3 leads to greater increases in serum 25-hydroxyvitamin D levels compared to vitamin D2 . This difference in efficacy raises questions about the utility of this compound in clinical settings.

Case Study: Efficacy in Deficiency Treatment

A randomized controlled trial assessed the effectiveness of vitamin D2 versus vitamin D3 in treating deficiency. Participants receiving vitamin D3 showed a mean increase in serum levels significantly higher than those receiving vitamin D2 . Such findings underscore the limited role of this compound as a therapeutic agent compared to its more active forms.

Clinical Implications and Future Directions

The limited biological activity of this compound suggests that while it may play a role in sulfate metabolism, its effectiveness as a supplement for improving calcium absorption or addressing deficiencies is minimal. Future research should focus on:

- Investigating alternative sulfated forms : Understanding other sulfated metabolites may reveal compounds with enhanced bioactivity.

- Exploring synergistic effects : Studying how this compound interacts with other nutrients or hormones could provide insights into its potential benefits.

- Evaluating long-term impacts : Longitudinal studies on the effects of sustained intake of this compound on health outcomes would be valuable.

Q & A

Basic Research Questions

Q. What are the key methodological challenges in quantifying Vitamin D2 sulfate in biological samples, and how can they be addressed?

- Answer : this compound's quantification requires highly sensitive assays due to its low endogenous concentrations and structural similarity to other vitamin D metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, but pre-analytical steps (e.g., sample deconjugation via sulfatase treatment) are critical to isolate the sulfate moiety . Validation parameters (e.g., recovery rates, matrix effects) must be rigorously reported to ensure reproducibility. For example, studies by Hollis et al. (1981) emphasized the need for internal standards like deuterated this compound to correct for ion suppression in serum matrices .

Q. How do experimental designs differ when studying the stability of this compound compared to non-sulfated forms like Vitamin D3?

- Answer : Stability studies must account for the sulfate group's susceptibility to hydrolysis under varying pH and temperature conditions. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) are used to model shelf-life, with HPLC-UV or LC-MS monitoring degradation products. Unlike non-sulfated forms, this compound requires inert storage conditions (e.g., nitrogen-flushed vials) to prevent oxidation, as noted in studies comparing its instability to Vitamin D3 .

Q. What in vitro models are optimal for investigating this compound’s bioavailability and transport mechanisms?

- Answer : Caco-2 cell monolayers (a human intestinal epithelial model) are widely used to simulate absorption. Researchers should pre-treat cells with bile acid micelles to mimic intestinal solubilization. Concurrent measurement of basolateral transport and cellular uptake via radiolabeled tracers (e.g., ³H-Vitamin D2 sulfate) can differentiate passive diffusion from active transport. Studies by Reeve et al. (1982) demonstrated that sulfated forms exhibit lower permeability than non-sulfated analogs, necessitating longer incubation periods .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings about the efficacy of this compound versus non-sulfated forms in raising serum 25(OH)D levels?

- Answer : Contradictions often arise from variability in dosing regimens, baseline vitamin D status, and assay specificity. A meta-analysis approach (e.g., random-effects models) can pool data from heterogeneous studies while accounting for covariates like BMI and baseline 25(OH)D. For example, Holick et al. (2008) reported comparable efficacy between D2 and D3 in short-term studies, but long-term trials (>12 weeks) show D3’s superiority, likely due to differences in half-life and tissue distribution . Sensitivity analyses should test for confounding factors like seasonal sunlight exposure .

Q. What experimental strategies can elucidate the role of this compound in tissue-specific sulfotransferase activity?

- Answer : Isotopic tracer studies (e.g., ³⁵S-labeled sulfate) combined with tissue microsomal fractions can map sulfation activity. RNA interference (siRNA) knockdown of sulfotransferases (e.g., SULT2A1 in the liver) in cell models can isolate enzymatic contributions. Advanced techniques like spatial transcriptomics may localize enzyme expression in tissues (e.g., skin vs. liver), addressing gaps in current metabolic pathway models .

Q. How should longitudinal studies be designed to assess this compound’s impact on bone mineral density (BMD) in at-risk populations?

- Answer : Longitudinal designs must include dual-energy X-ray absorptiometry (DXA) scans at baseline and annual intervals, with covariates adjusted for calcium intake, parathyroid hormone (PTH), and renal function. Stratified randomization by baseline 25(OH)D sulfate levels ensures subgroup comparability. A 2022 cross-sectional study highlighted the need for ≥3-year follow-ups to detect BMD changes, as shorter trials risk Type II errors due to slow bone turnover .

Q. What statistical methods are recommended for analyzing nonlinear relationships between this compound and inflammatory biomarkers?

- Answer : Fractional polynomial regression or spline models can capture nonlinear dose-response curves. For instance, a study on CRP levels may reveal threshold effects where this compound’s anti-inflammatory action is significant only above 30 nmol/L. Bootstrapping (≥1,000 iterations) validates confidence intervals in small-sample studies, as seen in trials analyzing cytokine profiles .

Q. Methodological Guidance for Research Synthesis

Q. How can systematic reviews address heterogeneity in this compound intervention studies?

- Answer : Apply PRISMA guidelines with strict inclusion criteria (e.g., RCTs using standardized assays). Subgroup analyses by participant age, dosage, and comorbidity status (e.g., CKD patients) reduce heterogeneity. The Cochrane Handbook recommends GRADE criteria to evaluate evidence quality, downgrading studies with high attrition bias or unblinded designs .

Q. What translational research gaps exist in linking preclinical this compound findings to clinical outcomes?

- Answer : Preclinical models often use supraphysiological doses irrelevant to human dosing. Researchers should adopt physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Additionally, clinical trials must measure tissue-specific sulfate concentrations (e.g., adipose tissue biopsies) rather than relying solely on serum levels, as highlighted in bioavailability studies .

Eigenschaften

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSXPADDANKHU-PNXBIAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-46-9 | |

| Record name | Vitamin D2 sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.